N'1,N'4-bis(2-furylmethylene)succinohydrazide
Overview
Description
N’1,N’4-bis(2-furylmethylene)succinohydrazide is an organic compound with the molecular formula C14H14N4O4 It features two furan rings attached to a succinohydrazide backbone through methylene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
N’1,N’4-bis(2-furylmethylene)succinohydrazide can be synthesized through a condensation reaction between succinohydrazide and 2-furaldehyde. The reaction typically involves mixing equimolar amounts of succinohydrazide and 2-furaldehyde in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the desired product. The reaction can be represented as follows:
Succinohydrazide+2×2-Furaldehyde→N’1,N’4-bis(2-furylmethylene)succinohydrazide+2×Water
Industrial Production Methods
While specific industrial production methods for N’1,N’4-bis(2-furylmethylene)succinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’1,N’4-bis(2-furylmethylene)succinohydrazide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The hydrazone linkages can be reduced to form hydrazines.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
N’1,N’4-bis(2-furylmethylene)succinohydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N’1,N’4-bis(2-furylmethylene)succinohydrazide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan rings and hydrazone linkages play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N’1,N’4-bis(2-thienylmethylene)succinohydrazide: Similar structure but with thiophene rings instead of furan rings.
N’1,N’4-bis(2-pyridylmethylene)succinohydrazide: Similar structure but with pyridine rings instead of furan rings.
Uniqueness
N’1,N’4-bis(2-furylmethylene)succinohydrazide is unique due to the presence of furan rings, which impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
N,N'-bis[(E)-furan-2-ylmethylideneamino]butanediamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c19-13(17-15-9-11-3-1-7-21-11)5-6-14(20)18-16-10-12-4-2-8-22-12/h1-4,7-10H,5-6H2,(H,17,19)(H,18,20)/b15-9+,16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNWLYHYTOUZNX-KAVGSWPWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)CCC(=O)NN=CC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329361 | |
Record name | N,N'-bis[(E)-furan-2-ylmethylideneamino]butanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701329361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26671336 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
797-24-0 | |
Record name | N,N'-bis[(E)-furan-2-ylmethylideneamino]butanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701329361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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